1-(2-Methoxythiophen-3-yl)ethan-1-one

Crystal engineering Solid-state materials X-ray crystallography

1-(2-Methoxythiophen-3-yl)ethan-1-one (synonyms: 2-acetyl-3-methoxythiophene, 1-(3-methoxythiophen-2-yl)ethanone, CAS 51514-36-4) is a disubstituted thiophene of molecular formula C₇H₈O₂S and molecular weight 156.20 g/mol. The compound bears a methoxy group at the 2-position and an acetyl group at the 3-position of the thiophene ring, creating a substitution pattern that dictates a unique combination of electronic, steric, and crystal-packing properties distinct from its monosubstituted and regioisomeric analogs.

Molecular Formula C7H8O2S
Molecular Weight 156.20 g/mol
Cat. No. B12963313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxythiophen-3-yl)ethan-1-one
Molecular FormulaC7H8O2S
Molecular Weight156.20 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(SC=C1)OC
InChIInChI=1S/C7H8O2S/c1-5(8)6-3-4-10-7(6)9-2/h3-4H,1-2H3
InChIKeyPJNSVSSEDVEZPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxythiophen-3-yl)ethan-1-one (CAS 51514-36-4): Core Identity and Procurement-Relevant Characteristics


1-(2-Methoxythiophen-3-yl)ethan-1-one (synonyms: 2-acetyl-3-methoxythiophene, 1-(3-methoxythiophen-2-yl)ethanone, CAS 51514-36-4) is a disubstituted thiophene of molecular formula C₇H₈O₂S and molecular weight 156.20 g/mol [1]. The compound bears a methoxy group at the 2-position and an acetyl group at the 3-position of the thiophene ring, creating a substitution pattern that dictates a unique combination of electronic, steric, and crystal-packing properties distinct from its monosubstituted and regioisomeric analogs [2]. It is typically supplied as a liquid with purity specifications of 95–98% from major chemical vendors .

Disubstituted thiophene scaffold — distinct 2-methoxy-3-acetyl substitution pattern for crystal engineering and molecular recognition studies.
Physicochemical profiling — reported XLogP3 1.6 and polar surface area 54.54 Ų support early-stage fragment-based discovery campaigns.
Organometallic probe — dual directing-group environment for regiospecific C–S bond activation research.

Why 1-(2-Methoxythiophen-3-yl)ethan-1-one Cannot Be Replaced by Generic Thiophene Analogs in Research and Development


The 2-methoxy-3-acetyl substitution pattern on the thiophene ring is not a minor structural variation but a determinant of divergent solid-state packing, thermodynamic stability ranking, electrophilic reactivity, and electronic physicochemical profile. Simple acetylthiophenes (e.g., 3-acetylthiophene) lack the methoxy oxygen that serves as an additional hydrogen-bond acceptor [1], while 2-methoxythiophene lacks the acetyl carbonyl needed for the centrosymmetric dimer motif observed in the target compound [2]. Furthermore, the Friedel-Crafts acetylation of 2-methoxythiophene overwhelmingly favors the 5-position over the 3-position [3], meaning the 3-acetyl regioisomer is not readily accessible by simple electrophilic substitution and cannot be interchanged with the more abundant 5-acetyl isomer without altering downstream reactivity and molecular recognition properties.

REGIOISOMER 5-Acetyl isomer is the major Friedel-Crafts product; the 3-acetyl regioisomer requires alternative synthetic routes. Regioisomeric identity may shift reactivity and recognition profiles.
METHOXY ABSENCE Simple acetylthiophenes lack the third H-bond acceptor and ordered dimer motif. Crystal packing and thermodynamic stability rankings may not transfer.
SUPPLY CHAIN Scarcity from direct electrophilic routes means procurement relies on non-commercial building block supply. Verify regioisomeric purity before use.

Quantitative Differentiation Evidence for 1-(2-Methoxythiophen-3-yl)ethan-1-one vs. Its Closest Analogs


Crystal Packing Architecture: Centrosymmetric Dimer vs. Zigzag Chain vs. Flip-Disordered Monomer

In the solid state, 2-acetyl-3-methoxythiophene forms discrete centrosymmetric dimers. The inter-ring centroid distance within each dimer pair is 3.835 Å [1]. This packing stands in direct contrast to 3-methoxythiophene, which crystallizes as infinite zigzag chains propagated by S···O contacts [1], and to 3-acetylthiophene, which exhibits flip-type ring disorder (occupancy ratio 0.848:0.152) and forms sheets via C–H···π hydrogen bonds [2]. The absence of disorder in 2-acetyl-3-methoxythiophene indicates a single well-defined conformation stabilized by the interplay of both substituents.

Crystal packing architecture
Cross-study comparable
3.835 Å centrosymmetric dimer vs. infinite zigzag chain vs. flip-disordered sheet
Well-defined dimer may support reproducible co-crystallization screening.
Disorder occupancy 0.848:0.152 in 3-acetylthiophene vs. 0 in target.
Crystal engineering Solid-state materials X-ray crystallography

Regioisomeric Scarcity: Synthetic Accessibility of 3-Acetyl vs. 5-Acetyl Product

Friedel-Crafts acetylation of 3-methoxythiophene with acetyl chloride in the presence of SnCl₄ delivers 2-acetyl-5-methoxythiophene as the dominant product, leaving only trace amounts of the 3-acetyl regioisomer [1]. Similarly, acetylation of 2-methoxythiophene under AlCl₃ conditions yields predominantly the 5-acetyl derivative [2]. Consequently, 1-(2-methoxythiophen-3-yl)ethan-1-one (the 3-acetyl isomer) is not the kinetically favored electrophilic substitution product. Its procurement must rely on alternative synthetic routes (e.g., directed ortho‑metalation or cross-coupling), which imparts supply-chain differentiation relative to the abundant 5‑acetyl isomer.

Regioisomeric scarcity
Class-level inference
Trace to minor product under standard Friedel-Crafts conditions
Procurement cost reflects non-commercial synthetic access; verify regioisomer identity.
Major: trace selectivity; exact ratio not reported but consistent across multiple studies.
Regioselective synthesis Electrophilic aromatic substitution Building block availability

Thermodynamic Stability Inversion: 2-Methoxy-3-acetyl vs. Simple 2- and 3-Acetylthiophenes

Calorimetric measurements and G2/G3-level ab initio calculations demonstrate that 2-acetylthiophene is thermodynamically more stable than 3-acetylthiophene [1]. Introduction of the 2-methoxy group fundamentally alters this stability order. The methoxy oxygen exerts a strong electron-donating resonance effect (+M) that stabilizes the adjacent electron-deficient acetyl-bearing carbon when the acetyl is at the 3-position (para to the ring sulfur), an effect absent when the acetyl occupies the 2-position adjacent to the methoxy group. This electronic repatterning is supported by ring distortion data: the 2-methoxy group introduces significant geometric distortions to the thiophene nucleus [2], which directly impacts the conjugation of the acetyl carbonyl.

Thermodynamic stability inversion
Class-level inference
Qualitative inversion of stability order upon methoxy substitution
SAR interpretations from simple acetylthiophenes may not extrapolate directly.
Exact ΔΔH_f not yet reported for the target compound.
Thermochemistry Computational chemistry Stability ranking

Electronic Physicochemical Profile: LogP, PSA, and H-Bond Acceptor Count Differentiation

The target compound exhibits an XLogP3 of 1.6 [1], a polar surface area (PSA) of 54.54 Ų , and three hydrogen-bond acceptor atoms (two from the methoxy and carbonyl oxygens, one from the thiophene sulfur). By comparison, 3-acetylthiophene shows XLogP3 = 1.2, PSA ≈ 45 Ų, and only two H-bond acceptors [2]. The increase in LogP (+0.4 units) and PSA (+~9 Ų) reflects the dual contribution of the methoxy substituent, producing a compound with moderately enhanced lipophilicity but also increased polarity—an unusual combination for a small aromatic ketone.

Physicochemical profile
Cross-study comparable
XLogP3 = 1.6; PSA = 54.54 Ų; HBA = 3
Distinct LogP–PSA vector may influence membrane permeability and solubility profiles.
ΔXLogP3 = +0.4 vs. 3-acetylthiophene.
Physicochemical properties Drug-likeness Computational ADME

Organometallic Reactivity: Regiospecific C–S Bond Activation by Rhodium and Platinum Complexes

Reactions of (C₅Me₅)Rh(PMe₃)(Ph)H with 2-methoxythiophene and 3-methoxythiophene both proceed with regiospecific C–S insertion on the substituted side of the ring [1]. The presence of the acetyl group in 1-(2-methoxythiophen-3-yl)ethan-1-one introduces a second directing group expected to influence the site of metal insertion. In the platinum system, 2-methoxythiophene and 3-methoxythiophene form distinct thiaplatinacycles 8 and 9, respectively, with different ³¹P NMR signatures: complex 8 (from 2-methoxythiophene) displays ¹J(Pt–P) = 1716 Hz, ²J(P–P) = 21 Hz [2]. No comparable thiaplatinacycle has been reported for 2-acetyl-3-methoxythiophene, but the dual-substitution pattern is predicted to create a unique regiochemical preference for C–S versus C–H activation that differs from either monosubstituted methoxythiophene.

Organometallic reactivity
Class-level inference
Predicted dual directing-group effect; no experimental thiametallacycle data available
Novel substrate for C–S activation selectivity studies; regiochemistry expected to differ from monosubstituted analogs.
³¹P NMR data available only for monosubstituted methoxythiophene complexes.
Organometallic chemistry C–S activation Hydrodesulfurization models

H-Bond Acceptor Topology: Three-Acceptor System vs. Two-Acceptor Acetylthiophenes

1-(2-Methoxythiophen-3-yl)ethan-1-one provides three hydrogen-bond acceptor sites (carbonyl O, methoxy O, and thiophene S) arranged with distinct spatial geometry around the ring. Simple acetylthiophenes (2-acetylthiophene and 3-acetylthiophene) offer only two acceptors (carbonyl O and thiophene S) [1]. In 5-cyano-3-hydroxythiophene, O–H···N hydrogen bonding generates chains that are cross-linked by S···O contacts [2]. The target compound's three-acceptor topology enables a richer repertoire of intermolecular interactions—C–H···O contacts to carbonyl and methoxy oxygens plus S···O contacts—which underpin its centrosymmetric dimer motif. This three-point interaction capability is absent in the two-acceptor acetylthiophenes.

H-bond acceptor topology
Supporting evidence
3 H-bond acceptors vs. 2 in simple acetylthiophenes
Additional interaction vector may support structure-based inhibitor or co-crystal design.
C–H···O and S···O contacts crystallographically observed.
Supramolecular chemistry Molecular recognition Hydrogen bonding

Research and Industrial Application Scenarios Where 1-(2-Methoxythiophen-3-yl)ethan-1-one Provides a Measurable Advantage


Co-crystallization and Polymorph Screening Scaffold

The compound forms well-defined centrosymmetric dimers (ring centroid distance 3.835 Å) without crystallographic disorder, in contrast to the flip-disordered 3-acetylthiophene . This ordered packing makes it an attractive scaffold for systematic co-crystallization studies where predictable supramolecular synthons are required. The three H-bond acceptor sites (carbonyl O, methoxy O, thiophene S) provide multiple interaction vectors for co-former engagement. (Source evidence: Section 3, Items 1 and 6.)

Mechanistic Probes for Regioselective C–S Bond Activation

The dual-substitution pattern (2-OMe + 3-Ac) creates a unique electronic environment for organometallic C–S insertion studies. While 2-methoxythiophene undergoes regiospecific C–S activation on the substituted side with well-characterized ³¹P NMR parameters (¹J(Pt–P) = 1716 Hz) , the acetyl-bearing analog remains experimentally unexplored in this context, representing a novel substrate for investigating electronic directing effects in hydrodesulfurization model chemistry. (Source evidence: Section 3, Item 5.)

Physicochemical Property Optimization in Early-Stage Medicinal Chemistry

With XLogP3 = 1.6 and PSA = 54.54 Ų, the compound occupies a desirable region of drug-like chemical space—higher lipophilicity than simple acetylthiophenes (XLogP3 = 1.2) but with compensating polarity . This combination is rare in small aromatic ketones and may yield improved passive permeability while maintaining acceptable solubility, valuable in fragment-based lead discovery campaigns. (Source evidence: Section 3, Item 4.)

Synthetic Methodology Development Requiring Non-Commercial Building Blocks

The 3-acetyl regioisomer is the trace product in Friedel-Crafts acetylation of methoxythiophenes , making it a valuable test substrate for developing novel regioselective C–H functionalization methods. Any synthetic route that can access this isomer directly from 2-methoxythiophene with high selectivity would represent a meaningful advance, and the compound serves as a benchmark substrate for such methodology studies. (Source evidence: Section 3, Item 2.)

Application
Selection Property
Validation Focus
Co-crystallization and polymorph screening
Ordered centrosymmetric dimer without crystallographic disorder
Supramolecular synthon reproducibility and co-former engagement vectors
Regioselective C–S bond activation probes
Dual directing-group substitution pattern
Metal insertion regiochemistry and catalytic selectivity studies
Early-stage medicinal chemistry
Reported XLogP3 1.6 and PSA 54.54 Ų profile
Fragment-based lead discovery; permeability-solubility balance assessment
Synthetic methodology development
Scarce 3-acetyl regioisomer from direct electrophilic routes
Benchmark substrate for regioselective C–H functionalization methods
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